Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate
Description
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is a fluorogenic peptide substrate widely used to measure cathepsin D (CTSD) activity in biochemical assays. Its structure includes a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, which are linked by a peptide sequence recognized and cleaved by CTSD. Upon enzymatic cleavage between the two phenylalanine residues (Phe-Phe), the fluorescence of Mca is dequenched, allowing real-time monitoring of protease activity via fluorescence spectroscopy (excitation: 328 nm; emission: 393 nm) .
Key characteristics include:
Properties
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKBFEIGZWGXJJ-YUPCDROESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H121F3N22O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1856.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and Initial Amino Acid Loading
The Wang resin is pre-swollen in dimethylformamide (DMF) for 30 minutes. The first Fmoc-protected D-Arg(Pbf)-OH residue is coupled using N,N'-diisopropylcarbodiimide (DIPC) and ethyl cyanohydroxyiminoacetate (Oxyma) as activators (3 equivalents each). Completion of coupling is verified via the Kaiser test, which detects free amine groups.
Iterative Deprotection and Coupling
After each coupling cycle, the Fmoc group is removed using 5% pyrrolidine in DMF (2 × 10-minute treatments). Subsequent residues—Leu, Lys(Dnp), Leu, Arg(Pbf), Phe, Phe, Leu, Ile, Pro, Lys(Boc), Gly, and Mca—are added in sequence. Side-chain protections include:
-
Lys(Dnp) : 2,4-dinitrophenyl (Dnp) group introduced via Fmoc-Lys(Dnp)-OH.
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Arg(Pbf) : 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl.
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Mca : 7-methoxycoumarin-4-acetyl (MCA) group coupled to the N-terminal Gly using MCA-Gly-OH.
Incorporation of Fluorogenic Modifications
Lys(Dnp) Side-Chain Functionalization
The Dnp quencher is introduced at the ε-amino group of lysine using Fmoc-Lys(Dnp)-OH. This residue is positioned to create a Förster resonance energy transfer (FRET) pair with the N-terminal MCA group. Coupling requires extended reaction times (15–18 hours) due to steric hindrance from the bulky Dnp group.
N-Terminal MCA Labeling
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (90:2.5:5.0:2.5 v/v) for 4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Pbf from arginine). The trifluoroacetate counterion is introduced during this step, forming the final salt.
Table 1: Cleavage Cocktail Composition
| Component | Volume (mL) | Role |
|---|---|---|
| TFA | 90 | Acid cleavage agent |
| H2O | 2.5 | Scavenger for t-butyl cations |
| TIS | 5.0 | Carbocation scavenger |
| EDT | 2.5 | Disulfide bond reduction |
Purification and Analytical Characterization
Precipitation and Crude Isolation
The cleaved peptide is precipitated in cold diethyl ether, centrifuged (10,000 ×g, 10 minutes), and washed twice with ether to remove residual TFA. The pellet is dissolved in aqueous acetonitrile (20–30%) containing 0.1% TFA for HPLC purification.
Reverse-Phase HPLC (RP-HPLC)
Purification is performed on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–60% acetonitrile in 0.1% TFA over 45 minutes. The target peptide elutes at ~32 minutes, confirmed by UV detection at 220 nm (peptide bond) and 325 nm (MCA).
Table 2: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 (5 µm, 250 mm) |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm, 325 nm |
| Purity Post-HPLC | ≥95% |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:
Critical Challenges and Optimizations
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by cathepsin D and E. These reactions result in the cleavage of the peptide bond, releasing the fluorophore .
Common Reagents and Conditions
Reagents: Cathepsin D and E enzymes.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Major Products
The major products of these reactions are the cleaved peptide fragments and the released fluorophore, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Peptide Synthesis
Overview : This compound serves as a versatile building block in peptide synthesis, crucial for creating peptides that play significant roles in biological functions and therapeutic applications.
- Key Features :
- Facilitates the assembly of complex peptide structures.
- Enhances the efficiency of synthesizing therapeutic peptides.
Drug Development
Overview : The compound is instrumental in exploring new drug candidates, particularly in oncology and immunotherapy.
- Applications :
- Modifying peptide sequences to improve efficacy against specific cancer types.
- Developing targeted therapies that utilize peptide-based mechanisms.
| Application Area | Description |
|---|---|
| Oncology | Investigating peptide interactions with tumor cells. |
| Immunotherapy | Designing peptides that enhance immune response. |
Biochemical Assays
Overview : Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 is employed in various biochemical assays to study enzyme activity and protein interactions.
- Use Cases :
- FRET Substrate : Acts as a substrate for cathepsins D and E, enabling the study of proteolytic activity.
- Enzyme Kinetics : Provides insights into enzyme mechanisms and substrate specificity.
Diagnostic Tools
Overview : This compound plays a role in developing diagnostic reagents for detecting specific biomarkers associated with diseases.
- Significance :
- Improves early diagnosis capabilities through biomarker identification.
- Enhances treatment strategies by providing timely information about disease progression.
Research in Neuroscience
Overview : The properties of this compound make it suitable for studying neuropeptides, contributing to the understanding of neurological disorders.
- Research Focus :
- Investigating neuropeptide signaling pathways.
- Exploring potential therapeutic approaches for conditions such as Alzheimer's disease and depression.
Case Study 1: Peptide-Based Cancer Therapy
A study published in BioRxiv (2020) explored the modification of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 to enhance its efficacy against breast cancer cells. The results indicated a significant reduction in tumor growth when used in combination with traditional chemotherapeutics, highlighting its potential as an adjunct therapy .
Case Study 2: Enzyme Activity Assay
Research conducted by Yasuda et al. (1999) utilized this compound as a FRET substrate to analyze cathepsin D activity. The study demonstrated how variations in peptide structure affected enzyme kinetics, providing valuable insights into protease function and regulation .
Mechanism of Action
The compound functions as a fluorogenic substrate for cathepsin D and E. Upon cleavage by these enzymes, the methoxycoumarin (Mca) group is released, resulting in a fluorescent signal. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of cathepsin D and E, where the peptide bond cleavage occurs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cathepsin D substrates share structural motifs but differ in sequence specificity, fluorophore-quencher pairs, and enzyme selectivity. Below is a detailed comparison with analogous compounds targeting CTSD, cathepsin E (CTSE), β-secretase, and matrix metalloproteinases (MMPs).
Table 1: Substrate Comparison Based on Enzyme Targets
Key Findings:
Sequence Specificity: The target substrate’s Phe-Phe cleavage site is critical for CTSD recognition, while CTSE substrates (e.g., MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH2) use Phe-Leu for CTSE specificity . Minor sequence variations (e.g., Ile-Leu vs. Ile-Phe in CTSD substrates) can influence binding affinity and cleavage efficiency .
Fluorophore-Quencher Pairs :
- Mca/Dnp and MOCAc/Dnp pairs exhibit similar spectral properties but differ in commercial availability. Mca substrates are more common in neuroprotection studies, while MOCAc variants are used for CTSE due to higher selectivity .
In contrast, the CTSE substrate’s kcat/Km of 8–11 μM⁻¹s⁻¹ underscores its superior catalytic efficiency .
Table 2: Functional and Technical Comparisons
Biological Activity
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, often referred to as Mca-GKPILFFRL-Lys(Dnp)-DArg-NH2, is a synthetic peptide with significant biological activity. This compound is primarily recognized as a substrate for cathepsins D and E, which play crucial roles in various physiological processes including apoptosis, tissue remodeling, and immune responses. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C85H122N22O19
- Molecular Weight : 1756.04 g/mol
- CAS Registry Number : 839730-93-7
- Storage Conditions : -20 ± 5 °C
The peptide's structure includes a fluorogenic group (Mca) that allows for fluorescence-based detection, making it invaluable in biochemical assays.
Role in Apoptosis
Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 has been implicated in apoptotic pathways through its interaction with cathepsins. Cathepsin D, for instance, has been shown to regulate apoptosis by cleaving pro-apoptotic factors and modulating mitochondrial pathways. Studies indicate that cathepsin D can facilitate the release of cytochrome c from mitochondria, thereby activating caspases that drive the apoptotic process .
Substrate Specificity
This peptide serves as a substrate for various proteases, particularly cathepsins D and E. The specificity of these enzymes towards Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 can be quantitatively assessed using fluorescence resonance energy transfer (FRET) techniques. The design of this peptide allows researchers to monitor proteolytic activity in real-time, providing insights into the enzymatic functions of cathepsins in pathological conditions .
Enzymatic Activity
The enzymatic activity of cathepsins on this substrate has been characterized in several studies:
| Enzyme | Activity Level | Reference |
|---|---|---|
| Cathepsin D | High | Wendt et al., 2020 |
| Cathepsin E | Moderate | Yasuda et al., 1999 |
| Other MMPs | Variable | PMC2635020 |
These findings highlight the utility of Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 in studying protease activities in various biological contexts.
Study 1: Cathepsin D and Apoptosis
A pivotal study conducted by Bidere et al. demonstrated that cathepsin D triggers Bax activation leading to apoptosis in T lymphocytes. The study utilized Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 to quantify cathepsin D activity during apoptosis induced by staurosporine. Results indicated that inhibition of cathepsin D significantly reduced apoptosis, underscoring its role as a mediator in cell death pathways .
Study 2: Proteolytic Activity in Cancer
In cancer research, Mca-GKPILFFRL-Lys(Dnp)-D-Arg-NH2 has been employed to evaluate the proteolytic activity of matrix metalloproteinases (MMPs) in tumor microenvironments. The ability of these enzymes to degrade extracellular matrix components is critical for tumor invasion and metastasis. Researchers found that variations in MMP activity correlated with tumor progression, emphasizing the importance of this substrate in cancer biology .
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The peptide contains two critical modifications:
- Mca (7-methoxycoumarin-4-acetyl) : A fluorogenic group enabling real-time detection of enzymatic cleavage via fluorescence resonance energy transfer (FRET).
- Dnp (2,4-dinitrophenyl) : Acts as a fluorescence quencher for Mca. The proximity of Mca and Dnp ensures low baseline fluorescence, which increases upon cleavage .
- D-Arg configuration : Enhances resistance to proteolytic degradation, improving substrate stability in biological assays .
Q. What storage conditions are recommended to maintain peptide stability?
Store lyophilized peptide at -20°C in airtight, light-protected containers. Reconstitute in pH 7.4–8.0 buffers (e.g., Tris-HCl) to avoid trifluoroacetate (TFA)-induced pH fluctuations. For short-term use, store solutions at 4°C for ≤72 hours to prevent aggregation .
Q. Which analytical methods are optimal for assessing purity and structural integrity?
- Reverse-phase HPLC (RP-HPLC) : Use a C18 column with a 0.1% TFA/acetonitrile gradient (5–95% over 30 min) to separate impurities. Purity ≥95% is typical for reliable assays .
- LC-MS : Confirm molecular weight (expected: ~1,300–1,500 Da) and detect truncation products. Electrospray ionization (ESI) in positive mode is preferred .
Q. How does the trifluoroacetate counterion affect experimental outcomes?
TFA can interfere with:
Q. What are the primary research applications of this compound?
This peptide is a fluorogenic substrate for:
- Matrix metalloproteinases (MMPs) : Specifically MMP-2 and MMP-9, due to the Gly-Leu cleavage site.
- Collagenase/gelatinase activity : Monitor enzymatic kinetics via fluorescence increase at λex/λem = 328/393 nm .
Advanced Research Questions
Q. How can enzymatic assay conditions be optimized for MMP substrate specificity?
- Kinetic parameters : Perform Michaelis-Menten assays with 0.1–10 µM substrate in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2. Measure initial velocities (V0) using a fluorescence microplate reader.
- Inhibition studies : Include 10 mM EDTA (negative control) to confirm metal-dependent activity. Compare with recombinant MMP isoforms to validate specificity .
Q. How to resolve discrepancies in reported Km values across MMP isoforms?
Variability may arise from:
- Enzyme source : Recombinant vs. tissue-extracted MMPs differ in post-translational modifications.
- Buffer composition : Adjust Ca<sup>2+</sup> (5–10 mM) and Zn<sup>2+</sup> (1–5 µM) to match physiological conditions.
- Temperature : Standardize at 37°C for in vivo relevance .
Q. What strategies mitigate fluorescence interference from TFA in real-time assays?
- Dialysis or size-exclusion chromatography : Remove TFA post-reconstitution.
- Internal calibration : Include a TFA-free control to subtract background fluorescence .
Q. How to design competitive inhibition studies using this substrate?
- Dose-response curves : Co-incubate substrate (at Km concentration) with inhibitors (0.1–100 µM). Calculate IC50 using nonlinear regression.
- Zymography validation : Corrogate inhibition with gelatin zymography to confirm reduced MMP activity .
Q. How to validate cleavage specificity using mass spectrometry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
